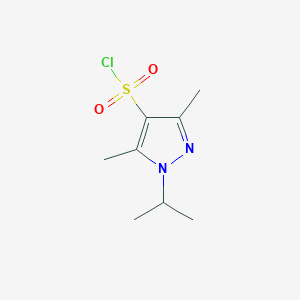

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVWKASBVFCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183269-60-4 | |

| Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel therapeutics. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers field-proven insights to ensure reproducible, high-yield success for researchers, medicinal chemists, and drug development professionals.

Strategic Overview: A Three-Stage Approach

The synthesis of the target molecule is most logically approached via a three-stage sequence, beginning with the construction of the core pyrazole heterocycle, followed by N-alkylation to introduce the isopropyl group, and culminating in the regioselective installation of the sulfonyl chloride moiety. This strategy ensures high purity and control at each stage of the synthesis.

A retrosynthetic analysis reveals the key disconnections and precursor molecules:

Caption: Retrosynthetic analysis of the target sulfonyl chloride.

Part 1: Synthesis of the Pyrazole Core: 3,5-dimethyl-1H-pyrazole

The foundational step is the construction of the 3,5-dimethylpyrazole ring system. The most direct and efficient method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Expertise & Causality: We select acetylacetone (pentane-2,4-dione) as the 1,3-dicarbonyl source and hydrazine hydrate as the nucleophile. This reaction is exceptionally robust and high-yielding, often proceeding quantitatively.[1] The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyls, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the remaining carbonyl. Subsequent dehydration drives the reaction to completion, forming the stable aromatic pyrazole ring. Using a simple alcohol like methanol or ethanol as the solvent is ideal as it readily dissolves the reactants and is easy to remove post-reaction.[2][3] The reaction is exothermic, necessitating controlled addition of the hydrazine hydrate.[1]

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq) and methanol (3 mL per gram of acetylacetone).

-

Reaction: Begin stirring the solution at room temperature. Add hydrazine hydrate (85% solution, 1.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 25-35°C, using a water bath for cooling if necessary.[1]

-

Maturation: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours to ensure complete conversion.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is 3,5-dimethyl-1H-pyrazole, which typically solidifies upon cooling and is often of sufficient purity (>95%) for the subsequent step.[1]

-

Purification (Optional): If necessary, the product can be recrystallized from a minimal amount of hot toluene or purified by vacuum distillation.

Caption: Key stages in the formation of the pyrazole ring.

Part 2: N-Alkylation to Synthesize 1-isopropyl-3,5-dimethyl-1H-pyrazole

With the pyrazole core in hand, the next step is the introduction of the isopropyl group at the N1 position. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole acts as the nucleophile.

Expertise & Causality: The NH proton of the pyrazole ring is acidic (pKa ≈ 14) and requires a suitable base for deprotonation to form the pyrazolide anion, a potent nucleophile. While weaker bases like carbonates can be used, a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) is superior, ensuring rapid and complete deprotonation, thus driving the reaction to completion in a shorter timeframe.[1] Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and effectively solubilizes the pyrazolide salt.[1] Isopropyl bromide or iodide serves as the electrophilic source of the isopropyl group. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF (7 mL per gram of pyrazole). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C. Allow the mixture to stir at room temperature for 30-40 minutes after the addition is complete.

-

Alkylation: Add 2-iodopropane (or 2-bromopropane, 1.2 eq) dropwise to the reaction mixture.

-

Maturation: Heat the reaction mixture to a gentle reflux (around 60-65°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-isopropyl-3,5-dimethyl-1H-pyrazole.

Part 3: Regioselective Chlorosulfonation

The final and most critical step is the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction.

Expertise & Causality: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, with the C4 position being the most electronically and sterically favored site for attack.[4] Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent. The reaction is highly exothermic and reacts violently with water, mandating strict anhydrous conditions and careful temperature control (0°C) during addition.[5][6] Chloroform or dichloromethane is used as an inert solvent.[1]

In many protocols, thionyl chloride (SOCl₂) is added after the initial sulfonation.[1] This serves a dual purpose: it converts any sulfonic acid by-product (formed by trace moisture) back to the desired sulfonyl chloride and helps to drive the reaction to completion. The reaction is typically heated to ensure the conversion is complete. The work-up requires extreme care, involving quenching the reaction mixture into a biphasic system of ice-cold water and an organic solvent to safely decompose excess chlorosulfonic acid and extract the product.

Experimental Protocol: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add chlorosulfonic acid (5.5 eq) to chloroform (7 mL per gram of acid). Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Addition of Pyrazole: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (3 mL per gram of pyrazole) and add it very slowly via the dropping funnel to the stirred chlorosulfonic acid solution, maintaining the internal temperature at 0°C.

-

Reaction & Maturation: After the addition is complete, slowly raise the temperature to 60°C and stir for 10 hours.[1]

-

Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60°C. Continue stirring at this temperature for an additional 2 hours.[1]

-

Work-up (Critical Step): Cool the reaction mixture to 0-10°C. In a separate large beaker, prepare a stirred mixture of crushed ice/water and dichloromethane. Very slowly and carefully, add the reaction mixture to the ice/water/dichloromethane slurry. Caution: This is a highly exothermic quench that will release HCl gas; perform in a well-ventilated fume hood.

-

Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The product is often used in the next step without further purification, but can be purified by crystallization if necessary.

Caption: High-level experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for this synthetic pathway.

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Acetylacetone, Hydrazine Hydrate | Methanol | 25-35°C | 2-3 h | >95%[1] |

| 2 | 3,5-dimethyl-1H-pyrazole, KOtBu, 2-Iodopropane | THF | 60-65°C (Reflux) | 12-16 h | ~75-85%[1] |

| 3 | 1-isopropyl-3,5-dimethyl-1H-pyrazole, ClSO₃H, SOCl₂ | Chloroform | 0°C to 60°C | 12 h | ~90%[1] |

Mandatory Safety & Handling Protocols

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this pathway present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

-

Chlorosulfonic Acid (ClSO₃H): Is extremely corrosive and reacts violently with water, releasing large amounts of toxic and corrosive HCl and H₂SO₄ mists.[6][7]

-

Handling: Always handle in a chemical fume hood. Ensure all glassware is scrupulously dried.

-

PPE: Wear heavy-duty butyl rubber gloves, a face shield over chemical splash goggles, and an acid-resistant apron or lab coat.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area away from combustible materials and sources of moisture.[8]

-

Spills: Neutralize small spills with a dry agent like sodium bicarbonate. Do not use water.

-

-

Thionyl Chloride (SOCl₂): Is corrosive and reacts with water to release HCl and SO₂ gases. Handle with the same precautions as chlorosulfonic acid.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. [5][8][9]

Conclusion

This guide outlines a reliable and scalable three-step synthesis for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. By understanding the mechanistic principles behind each transformation—from the Paal-Knorr cyclization to the final electrophilic chlorosulfonation—and by adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

-

Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26305–26317. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega via PubMed Central, 8(29), 26305–26317. [Link]

-

1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

-

Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie. [Link]

-

Chlorosulfonic Acid Material Safety Data Sheet. DuPont. [Link]

-

Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]

-

Organic Syntheses Procedure: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses. [Link]

-

Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsijournals.com [tsijournals.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. macro.lsu.edu [macro.lsu.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. echemi.com [echemi.com]

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not broadly published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. We will delve into its molecular architecture, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and its reactivity, with a particular focus on its application in synthesizing pyrazole sulfonamides. This guide is structured to provide not only procedural steps but also the underlying chemical causality, empowering researchers to effectively utilize this compound in their synthetic campaigns.

Introduction: The Strategic Value of Pyrazole Sulfonyl Chlorides

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole nucleus is a recurring motif in many approved drugs.[1] The pyrazole sulfonamide moiety, in particular, is a prominent pharmacophore found in numerous biologically active compounds, exhibiting applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2]

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride serves as a key intermediate for accessing this privileged scaffold. The sulfonyl chloride group is a highly reliable reactive handle for coupling with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] The specific substitution pattern—an isopropyl group at N1 and two methyl groups at C3 and C5—provides a unique combination of lipophilicity and steric influence that can be exploited to fine-tune a candidate molecule's pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecule's structure integrates several key functional components that dictate its chemical behavior:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is metabolically stable and serves as an excellent scaffold for orienting substituents in three-dimensional space.

-

N1-Isopropyl Group: This bulky, lipophilic group can influence the molecule's solubility and steric profile, potentially hindering metabolic attack at the adjacent nitrogen and influencing the rotational freedom of the pyrazole ring relative to its coupled partner.

-

C3 and C5-Dimethyl Groups: These electron-donating groups modulate the electronic properties of the pyrazole ring.

-

C4-Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site of the molecule. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles.

Predicted Physicochemical Properties

| Property | Predicted Value / Descriptor | Rationale |

| Molecular Formula | C₈H₁₃ClN₂O₂S | Derived from structural analysis. |

| Molecular Weight | 236.72 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for pyrazole sulfonyl chlorides.[1] |

| Solubility | Soluble in aprotic organic solvents (DCM, Chloroform, THF, Ethyl Acetate).[5] | The molecule possesses both polar (sulfonyl chloride) and non-polar (isopropyl, methyl) regions. |

| Stability | Moisture-sensitive; handle under inert gas.[6] | The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid. |

Synthesis and Characterization Workflow

The synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is most reliably achieved via the direct chlorosulfonation of the corresponding pyrazole precursor.

Proposed Synthetic Protocol: Chlorosulfonation of 1-isopropyl-3,5-dimethyl-1H-pyrazole

This protocol is adapted from established methods for the sulfonation of substituted pyrazoles.[3][5]

Materials:

-

1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Chlorosulfonic acid (ClSO₃H) (3.0-5.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq).

-

Cooling: Cool the flask to 0°C using an ice-salt bath.

-

Causality: This is a highly exothermic reaction. Maintaining a low temperature is critical to prevent degradation of the starting material and the product, and to minimize the formation of undesired side products through over-sulfonation.[5]

-

-

Substrate Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the pyrazole solution dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

-

Causality & Safety: This step quenches the reaction and neutralizes the excess chlorosulfonic acid. This must be done with extreme caution in a well-ventilated fume hood, as the quenching process is highly exothermic and releases HCl gas.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), and then with brine.

-

Causality: The bicarbonate wash is crucial to remove any remaining HCl or sulfonic acid byproduct, preventing product degradation during concentration.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Purification and Characterization Workflow

The crude product typically requires purification via column chromatography to achieve high purity suitable for subsequent reactions.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride (1354704-57-6) for sale [vulcanchem.com]

- 6. fishersci.com [fishersci.com]

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride molecular structure

An In-Depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies.[1][2] Derivatives of pyrazole are integral to drugs with anti-inflammatory, analgesic, and anti-cancer properties. The introduction of a sulfonyl chloride moiety at the 4-position of the pyrazole ring, as in 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, creates a highly valuable and reactive intermediate. This functional group serves as a versatile anchor for the synthesis of a diverse library of sulfonamide derivatives, which are themselves a critical class of pharmacophores known for a wide spectrum of biological activities.[3]

This guide provides a comprehensive technical overview of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, detailing its molecular structure, a robust synthetic pathway, predicted spectroscopic data, and its potential applications in drug discovery, particularly in the development of kinase inhibitors. While direct experimental data for this specific molecule is not widely available in public literature, the protocols and characterization data presented herein are synthesized from established methodologies for closely related analogues, providing a scientifically rigorous foundation for researchers.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is characterized by a central five-membered pyrazole ring. The key substituents that dictate its reactivity and steric profile are:

-

An isopropyl group at the N1 position, which enhances lipophilicity and can influence binding to hydrophobic pockets in biological targets.

-

Two methyl groups at the C3 and C5 positions, which provide steric bulk and can modulate the electronic properties of the pyrazole ring.

-

A sulfonyl chloride group at the C4 position, an electrophilic moiety that is the primary site of reactivity for nucleophilic substitution, typically with amines, to form stable sulfonamides.

Predicted Physicochemical Data

| Property | Predicted Value / Description |

| Molecular Formula | C₈H₁₃ClN₂O₂S |

| Molecular Weight | 236.72 g/mol |

| Appearance | Expected to be a pale yellow solid, similar to its analogues.[3] |

| Solubility | Expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and reactive with protic solvents like water and alcohols. |

| CAS Number | Not assigned. The precursor, 1-isopropyl-3,5-dimethyl-1H-pyrazole, is registered under CAS No. 79168-93-7. |

Synthesis and Mechanism

The synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a two-stage process. The first stage involves the construction of the N-isopropyl-substituted pyrazole core, followed by the chlorosulfonation at the C4 position.

Stage 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole

The pyrazole ring is efficiently formed via the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[4]

-

Mechanism: The reaction is initiated by the nucleophilic attack of isopropylhydrazine on one of the carbonyl carbons of acetylacetone (2,4-pentanedione). This is followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The use of a catalytic amount of acid facilitates the dehydration step.

Stage 2: Chlorosulfonation of the Pyrazole Core

The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[3] Chlorosulfonation is a robust method to install the sulfonyl chloride group.

-

Mechanism: Chlorosulfonic acid is a potent electrophilic sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the sulfur atom of chlorosulfonic acid. The addition of thionyl chloride is often used to ensure the complete conversion of any intermediate sulfonic acid to the desired sulfonyl chloride, driving the reaction to completion and resulting in high yields.[3]

Experimental Protocols

The following protocols are based on established and verified procedures for analogous compounds.[3][4]

Protocol 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole

-

To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).

-

With stirring, slowly add acetylacetone (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole as a liquid.

Protocol 2: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

-

In a round-bottom flask under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform and add it dropwise to the cold chlorosulfonic acid solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.

-

To the reaction mixture at 60 °C, slowly add thionyl chloride (1.3 eq) over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0-10 °C.

-

Carefully pour the reaction mixture into a vigorously stirred mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization. A high yield (approaching 90%) is anticipated based on similar reactions.[3]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. These predictions are based on the analysis of its functional groups and published data for closely related analogues, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl CH | 4.5 - 4.8 | Septet | ~7.0 |

| Pyrazole C3-CH₃ | 2.5 - 2.7 | Singlet | - |

| Pyrazole C5-CH₃ | 2.4 - 2.6 | Singlet | - |

| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Pyrazole C3 | 150 - 153 |

| Pyrazole C5 | 142 - 145 |

| Pyrazole C4 | 115 - 118 |

| Isopropyl CH | 50 - 53 |

| Isopropyl CH₃ | 22 - 24 |

| Pyrazole C3-CH₃ | 13 - 15 |

| Pyrazole C5-CH₃ | 10 - 12 |

IR Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| S=O Asymmetric Stretch | 1370 - 1390 |

| S=O Symmetric Stretch | 1170 - 1190 |

| C=N Stretch (Pyrazole) | 1550 - 1570 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| S-Cl Stretch | 550 - 650 |

Mass Spectrometry (Predicted)

| Ion | Description |

| [M]+• | Molecular Ion |

| [M - Cl]+ | Loss of Chlorine Radical |

| [M - SO₂Cl]+ | Loss of Sulfonyl Chloride Group |

| [M - C₃H₇]+ | Loss of Isopropyl Group |

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is as a reactive intermediate for the synthesis of pyrazole-4-sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form a diverse array of sulfonamide derivatives. This reaction is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

Workflow for Sulfonamide Library Synthesis

Caption: Workflow for the synthesis and screening of a pyrazole-4-sulfonamide library.

Targeting Protein Kinases

The pyrazole scaffold is a key component of many potent and selective protein kinase inhibitors.[5] The sulfonamide linkage provides a stable, geometrically defined linker to introduce various substituents that can probe the binding site of a target kinase. These substituents can be designed to form critical hydrogen bonds, occupy hydrophobic pockets, or improve the physicochemical properties of the molecule, such as solubility and cell permeability. The 1-isopropyl-3,5-dimethyl-1H-pyrazole core provides a robust and synthetically accessible starting point for the development of novel kinase inhibitors for therapeutic areas including oncology and inflammatory diseases.

Safety and Handling

As with all sulfonyl chlorides, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride must be handled with appropriate safety precautions.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes.[4]

-

Reactivity with Water: They react exothermically with water and moisture to produce corrosive hydrochloric acid and sulfonic acid. All reactions should be conducted under anhydrous conditions.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat when handling this compound. All manipulations should be performed within a certified chemical fume hood.

Conclusion

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a strategically important building block for medicinal chemistry. Its synthesis is achievable through well-established, high-yielding protocols. The presence of the reactive sulfonyl chloride group allows for the straightforward generation of diverse sulfonamide libraries, which are invaluable for the discovery and optimization of novel therapeutic agents. The insights and protocols provided in this guide offer a solid foundation for researchers to leverage this versatile compound in their drug discovery programs.

References

-

LookChem (n.d.). Cas 1006495-98-2, 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

-

Kumar, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

PubChem (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Chen, X., et al. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

Chemsrc (n.d.). 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Available at: [Link]

-

Fancelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind experimental choices.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

Pyrazole and sulfonamide moieties are prevalent scaffolds in a vast array of biologically active compounds.[1] The combination of these two functional groups in the form of pyrazole sulfonyl chlorides provides a versatile platform for the synthesis of diverse molecular libraries with potential applications in medicinal chemistry and materials science.[2] 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, in particular, offers a unique combination of steric and electronic properties conferred by the isopropyl and dimethyl substitutions on the pyrazole ring, making it a valuable building block for targeted synthesis.

This guide will first detail a robust synthetic protocol for the preparation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, followed by an in-depth analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for unambiguous structure elucidation and quality control.

Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of the target compound is a multi-step process that begins with the formation of the pyrazole ring, followed by N-isopropylation, and finally, chlorosulfonylation.

Synthesis Workflow

Caption: Synthetic route to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol

Part A: Synthesis of 3,5-dimethyl-1H-pyrazole [1]

-

To a stirred solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol or methanol, slowly add hydrazine hydrate (1.0 eq) at room temperature.

-

The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

After the initial exotherm subsides, continue stirring at room temperature for 1-2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification or purified by recrystallization.

Part B: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole

-

Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the pyrazole nitrogen.

-

Slowly add 2-iodopropane or 2-bromopropane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Part C: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [1]

-

In a fume hood, cool a flask containing chlorosulfonic acid (5.0 eq) to 0 °C using an ice bath.

-

Slowly add 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to the stirred chlorosulfonic acid. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.

-

The reaction progress should be monitored by quenching a small aliquot and analyzing it by TLC or NMR.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

The structural elucidation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected spectroscopic data for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the synthesized compound.[3]

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl CH | 4.6 - 4.9 | Septet | ~7.0 |

| Pyrazole C3-CH₃ | 2.5 - 2.7 | Singlet | - |

| Pyrazole C5-CH₃ | 2.4 - 2.6 | Singlet | - |

| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C5 | 148 - 152 |

| Pyrazole C3 | 140 - 144 |

| Pyrazole C4 | 115 - 120 |

| Isopropyl CH | 52 - 56 |

| Isopropyl CH₃ | 22 - 24 |

| Pyrazole C5-CH₃ | 12 - 14 |

| Pyrazole C3-CH₃ | 10 - 12 |

Rationale for Predicted Chemical Shifts:

-

¹H NMR: The isopropyl methine proton (CH) is expected to appear as a septet downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The two methyl groups of the isopropyl moiety will appear as a doublet. The two methyl groups on the pyrazole ring are in different chemical environments and are expected to have slightly different chemical shifts.

-

¹³C NMR: The carbon atoms of the pyrazole ring will have distinct chemical shifts. The C4 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly shifted downfield. The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum.

Caption: Predicted NMR assignments for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

Predicted IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| S=O stretch (sulfonyl chloride) | 1370 - 1390 and 1180 - 1200 | Strong, two bands |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| S-Cl stretch | 600 - 700 | Medium |

Key Diagnostic Peaks: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine |

| [M-SO₂Cl]⁺ | Loss of Sulfonyl Chloride group |

| [M-C₃H₇]⁺ | Loss of Isopropyl group |

Rationale for Fragmentation: Under EI conditions, the molecular ion is expected to be observed. Common fragmentation pathways would involve the loss of the chlorine atom, the entire sulfonyl chloride group, or the isopropyl group from the pyrazole nitrogen. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and its fragments.[1]

Safety and Handling

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides.[4]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

Reactivity: Reacts exothermically with water, alcohols, and other nucleophiles.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. The insights into the causality of experimental design and the interpretation of analytical data are intended to facilitate the successful preparation and utilization of this important chemical intermediate.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2017. [Link]

-

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S. PubChem. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 2021. [Link]

-

Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. Molecules, 2021. [Link]

-

3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride (C5H7ClN2O2S). PubChemLite. [Link]

-

Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry, 2021. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences, 2022. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2022. [Link]

-

Organic Letters Ahead of Print. ACS Publications. [Link]

-

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E, 2010. [Link]

-

3,5-dimethyl-1-octyl-1h-pyrazole-4-sulfonyl chloride. PubChemLite. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel Pyrazole-4-Sulfonyl Chloride Derivatives

Authored by: Gemini AI

Abstract

This technical guide provides an in-depth exploration of the synthesis of pyrazole-4-sulfonyl chloride derivatives, critical pharmacophores in modern drug discovery. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a causal understanding of experimental choices, grounded in established chemical principles. We will dissect the most prevalent and robust synthetic strategies, providing detailed, field-tested protocols, mechanistic insights, and characterization data. The aim is to equip scientists with the foundational knowledge and practical methodologies required to confidently synthesize and innovate within this important class of heterocyclic compounds.

Introduction: The Strategic Importance of the Pyrazole-4-Sulfonyl Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its five-membered aromatic structure, with two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.[1][4] When functionalized at the C4 position with a sulfonyl chloride (-SO₂Cl) group, the pyrazole scaffold is transformed into a highly versatile synthetic intermediate.

The sulfonyl chloride group is a potent electrophile, readily reacting with a vast array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[4][5] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting pyrazole sulfonamides are prominent structural motifs in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][4] This guide focuses on the foundational step: the reliable and efficient synthesis of the pyrazole-4-sulfonyl chloride precursor.

Core Synthetic Strategies

The introduction of a sulfonyl chloride group onto the pyrazole ring can be achieved through several distinct pathways. The choice of method is often dictated by the substitution pattern of the starting pyrazole and the availability of precursors. We will focus on the most reliable and widely adopted strategy: direct chlorosulfonation.

Primary Method: Direct Chlorosulfonation of Substituted Pyrazoles

Direct chlorosulfonation is the most common and straightforward method for synthesizing pyrazole-4-sulfonyl chlorides.[4] This reaction involves treating a pre-formed pyrazole ring with a powerful sulfonating agent, typically chlorosulfonic acid (ClSO₃H), to introduce the sulfonic acid group, which is then converted in situ or in a subsequent step to the sulfonyl chloride.

Causality and Mechanistic Rationale:

The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic aromatic substitution.[3] Chlorosulfonic acid acts as the electrophile. The reaction proceeds through the formation of a pyrazolium intermediate, followed by deprotonation to restore aromaticity.

-

Why Chlorosulfonic Acid? Chlorosulfonic acid is a highly reactive and effective sulfonating agent. It is often used in excess to serve as both the reagent and the solvent, driving the reaction to completion.

-

Role of Thionyl Chloride: In many protocols, thionyl chloride (SOCl₂) is added after the initial sulfonation.[4] This serves a crucial purpose: to convert any sulfonic acid intermediates (-SO₃H) that may have formed into the desired sulfonyl chloride (-SO₂Cl). This ensures a high conversion rate to the final product.

The overall workflow for this common synthetic approach is depicted below.

Detailed Experimental Protocols

The following protocol is a field-proven method for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, adapted from established literature.[4]

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methanol. Cool the flask in an ice bath (0-5 °C).

-

Reagent Addition: Add pentane-2,4-dione (1.0 eq) to the cooled methanol. Slowly add 85% hydrazine hydrate (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25-30 °C) for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the methanol under reduced pressure. The resulting residue is 3,5-dimethyl-1H-pyrazole, which is often of sufficient purity for the next step. A quantitative yield is typically achieved.[4]

Step B: Chlorosulfonation

-

Safety First: This step involves highly corrosive reagents. Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a separate, dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform. Cool the flask to 0 °C using an ice-salt bath.

-

Reagent Preparation: Slowly add chlorosulfonic acid (approx. 5.5 eq) to the chloroform with vigorous stirring.[4]

-

Addition of Pyrazole: Dissolve the 3,5-dimethyl-1H-pyrazole (1.0 eq) from Step A in a minimal amount of chloroform and add it to the dropping funnel. Add this solution dropwise to the stirred chlorosulfonic acid solution at 0 °C under a nitrogen atmosphere.[4]

-

Heating: After the addition is complete, slowly raise the temperature to 60 °C and maintain stirring for 10-12 hours.[4]

-

Addition of Thionyl Chloride: While maintaining the temperature at 60 °C, carefully add thionyl chloride (approx. 1.3 eq) dropwise over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.[4]

-

Work-up: Cool the reaction mixture to 0-10 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching process is highly exothermic and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane if needed and separate the organic layer. The aqueous layer can be extracted again with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[4]

Characterization and Data Analysis

Confirmation of the product structure is essential. The following table summarizes typical characterization data for a representative product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

| Analysis | Expected Results for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride |

| Appearance | Pale yellow solid[4] |

| Yield | ~90% (after purification)[4] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃)[4] |

| ¹³C NMR (125 MHz, CDCl₃) | Expected peaks for methyl carbons and pyrazole ring carbons. |

| IR (KBr, cm⁻¹) | Expected stretches for N-H, C-H, C=N, and characteristic strong S=O stretches (~1370 & ~1180 cm⁻¹). |

| Mass Spec (ESI) | Calculated m/z for C₅H₇ClN₂O₂S. |

Note: The broad singlet observed far downfield (~15 ppm) in the ¹H NMR is characteristic of the acidic N-H proton of the pyrazole ring.

Alternative Synthetic Routes: A Brief Overview

While direct chlorosulfonation is dominant, other methods exist for specific applications or when the pyrazole core is incompatible with harsh acidic conditions.

-

From Pyrazole-4-thiols: A multi-step sequence involving the synthesis of a pyrazole-4-thiol, followed by oxidative chlorination (e.g., using Cl₂ in an acidic medium), can yield the desired sulfonyl chloride. This route is less direct but can be useful for sensitive substrates.[6][7]

-

Sandmeyer-Type Reaction: For pyrazoles bearing a C4-amino group, a Sandmeyer-type reaction offers a classic alternative.[8][9] This involves the diazotization of the amine with nitrous acid to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[8][10]

The diagram below illustrates the conceptual pathway for the Sandmeyer-type reaction.

Conclusion and Future Outlook

The synthesis of pyrazole-4-sulfonyl chlorides is a fundamental process that enables a vast field of medicinal chemistry research. The direct chlorosulfonation method remains the most robust and high-yielding approach for many substituted pyrazoles.[4] Understanding the causality behind the reaction conditions—the role of excess chlorosulfonic acid, the necessity of thionyl chloride, and the importance of controlled temperature—is paramount for successful and reproducible synthesis. As drug discovery continues to demand novel molecular architectures, the development of even milder and more functional-group-tolerant methods for synthesizing these key intermediates will be an area of continued scientific interest.

References

-

Bozhanov, V., Bohdan, D., Borysov, O., Vlasov, S., Ryabukhin, S., & Volochnyuk, D. (n.d.). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

-

Gade, M. R., Bhinge, S. D., & Bodke, Y. D. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Gade, M. R., Bhinge, S. D., & Bodke, Y. D. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

-

Guan, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society. [Link]

-

Kumar, V., & Aggarwal, N. (2021). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences. [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Andrijević, A., Marković, M., Selaković, M., & Opsenica, I. M. (n.d.). Application of the Sandmeyer reaction for the synthesis of compounds 12a-12d. ResearchGate. [Link]

-

Castillón, S., et al. (1998). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2. Access to the[4]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Xu, X., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

-

Bozhanov, V., Bohdan, D., Borysov, O., Vlasov, S., Ryabukhin, S., & Volochnyuk, D. (2023). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

-

Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-dimethyl-1h-pyrazole-4-sulfonyl chloride reagent | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of diverse molecular entities with significant potential in medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel or specialized reagent, its synthesis and properties can be reliably extrapolated from closely related and well-documented analogues. This document will detail a robust, field-proven synthetic protocol, predict its physicochemical and spectroscopic characteristics, and explore its reactivity and potential applications, particularly in the development of novel therapeutics. The information presented herein is grounded in established chemical principles and supported by authoritative references to empower researchers in their scientific endeavors.

Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active compounds.[1] When coupled with a sulfonamide moiety, the resulting pyrazole-sulfonamide scaffold becomes a privileged structure in drug discovery, exhibiting a wide spectrum of pharmacological activities.[2] Molecules incorporating this core have demonstrated efficacy as anti-inflammatory, anticancer, antibacterial, and antiviral agents, underscoring the importance of versatile intermediates like 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in accessing novel chemical matter.[2] This guide serves to elucidate the essential characteristics of this valuable building block.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₈H₁₃ClN₂O₂S | Based on chemical structure |

| Molecular Weight | 236.72 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow solid | By analogy to similar pyrazole sulfonyl chlorides[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in dichloromethane, chloroform; reacts with water and protic solvents | General reactivity of sulfonyl chlorides |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. The following are predicted spectroscopic characteristics for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isopropyl and methyl protons, with chemical shifts influenced by the pyrazole ring and the electron-withdrawing sulfonyl chloride group. By analogy to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the methyl groups on the pyrazole ring would appear as singlets.[3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl-CH | ~ 4.5 - 5.0 | Septet |

| Isopropyl-CH₃ | ~ 1.5 | Doublet |

| Pyrazole-CH₃ (C3) | ~ 2.6 | Singlet |

| Pyrazole-CH₃ (C5) | ~ 2.5 | Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would provide insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C4-SO₂Cl | ~ 120 - 125 |

| Pyrazole C3 | ~ 150 - 155 |

| Pyrazole C5 | ~ 145 - 150 |

| Isopropyl-CH | ~ 50 - 55 |

| Isopropyl-CH₃ | ~ 20 - 25 |

| Pyrazole-CH₃ (C3) | ~ 12 - 15 |

| Pyrazole-CH₃ (C5) | ~ 10 - 13 |

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl chloride group.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1390 |

| S=O (symmetric stretch) | 1170 - 1190 |

| C=N (pyrazole ring) | 1550 - 1600 |

| C-H (aliphatic) | 2850 - 3000 |

Synthesis and Purification

The synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be reliably achieved through a two-step process starting from readily available commercial reagents. The causality behind the experimental choices is to first construct the substituted pyrazole ring and then introduce the sulfonyl chloride functionality at the C4 position, which is activated for electrophilic substitution.

Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole

The initial step involves the condensation of an isopropyl hydrazine with a 1,3-diketone, in this case, acetylacetone (2,4-pentanedione).

Experimental Protocol:

-

To a solution of isopropyl hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add acetylacetone (1.0 equivalent) dropwise at room temperature.

-

The reaction is typically exothermic. Maintain the temperature between 25-35°C with cooling if necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, remove the solvent under reduced pressure to yield the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

Sulfonylation of 1-isopropyl-3,5-dimethyl-1H-pyrazole

The subsequent step is the electrophilic chlorosulfonylation of the pyrazole ring at the C4 position using chlorosulfonic acid.[3]

Experimental Protocol:

-

In a fume hood, to a stirred solution of chlorosulfonic acid (5.0 - 6.0 equivalents) in chloroform, cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform to the cooled chlorosulfonic acid solution under a nitrogen atmosphere. The rate of addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat to 60°C for 8-12 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, carefully add thionyl chloride (1.5 - 2.0 equivalents) to the reaction mixture at 60°C and stir for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the sulfonyl chloride.[3]

-

Cool the reaction mixture to 0-10°C and quench by slowly pouring it into a mixture of dichloromethane and ice-cold water.[3]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

-

The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the pyrazole precursor can be confirmed by NMR. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with the predicted values.

Experimental Workflow Diagram:

Caption: Synthetic workflow for 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride lies in its reactivity as an electrophile. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, most commonly by primary and secondary amines, to form stable sulfonamides.[2]

Synthesis of Pyrazole-4-sulfonamides

The reaction with an amine is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

General Protocol for Sulfonamide Formation:

-

Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

-

Add a base (1.1 - 1.5 equivalents).

-

To this solution, add a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent.

-

The resulting sulfonamide can be purified by crystallization or column chromatography.

Role in Kinase Inhibitor Synthesis

A significant application of pyrazole-containing molecules is in the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The sulfonamide linkage provides a versatile point for introducing substituents that can interact with other regions of the enzyme, thereby modulating potency and selectivity.

Logical Relationship Diagram:

Sources

An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Foreword: Navigating Chemical Identifiers

As scientists, precision is paramount. This guide focuses on the potent, orally active, and selective allosteric inhibitor of Wip1 (PPM1D) phosphatase, GSK2830371 . It is crucial to address a potential point of confusion at the outset. The query for CAS number 1183269-60-4 identifies a chemical intermediate, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. However, the depth of scientific inquiry requested strongly indicates that the molecule of interest is the pharmacologically active compound GSK2830371 , which is correctly identified by CAS Number 1404456-53-6 . This guide will proceed with a comprehensive analysis of the latter, providing the in-depth technical details relevant to drug development and cancer research professionals.

Executive Summary: Reinstating p53 Tumor Suppression

GSK2830371 is a first-in-class, orally bioavailable small molecule that selectively inhibits the Ser/Thr phosphatase Wip1 (Wild-type p53-induced phosphatase 1), a product of the PPM1D oncogene.[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) pathway, primarily through the dephosphorylation and subsequent inactivation of key tumor suppressors like p53 and Chk2.[3] In many cancers with wild-type TP53, the PPM1D gene is amplified, leading to overexpression of Wip1 and functional inactivation of the p53 pathway. GSK2830371 offers a targeted therapeutic strategy to reverse this effect, restore p53 function, and inhibit tumor growth.[2] This is achieved through a unique allosteric mechanism, conferring high selectivity and minimizing off-target effects.[1][2]

Physicochemical Properties and Structure

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Chemical Structure

The molecular identity of GSK2830371 is captured in its systematic name and structural representations.

-

Systematic Name : (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide

-

SMILES : CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4[4][5]

Caption: 2D Chemical Structure of GSK2830371.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1404456-53-6 | |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Appearance | White to light yellow powder | [5] |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: up to 100 mg/mL (~217 mM) | [4] |

| Ethanol: up to 50 mM | ||

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [5] |

Core Mechanism of Action: Allosteric Inhibition of the Wip1 Flap Subdomain

The efficacy and selectivity of GSK2830371 stem from its unique mechanism of action. Unlike competitive inhibitors that target an enzyme's active site, GSK2830371 is an allosteric, non-competitive, and reversible inhibitor .

It binds to a "flap" subdomain in close proximity to the Wip1 catalytic site.[2] This flap region is a key structural feature that distinguishes Wip1 from other members of the protein phosphatase 2C (PP2C) family.[2][6] This structural divergence is the causal basis for the compound's high selectivity; GSK2830371 shows potent inhibition of Wip1 (IC₅₀ = 6 nM) while exhibiting negligible activity against 21 other phosphatases tested (IC₅₀ ≥ 30 µM).

Binding of GSK2830371 to the flap subdomain induces a conformational change that inhibits Wip1's catalytic activity.[6] Furthermore, this interaction has a secondary effect: it impairs the normal protein turnover process, leading to ubiquitin-mediated proteasomal degradation of the Wip1 protein itself.[7] This dual action—inhibiting phosphatase activity and promoting protein degradation—provides a robust and sustained reactivation of the DDR pathway.

Caption: GSK2830371 action within the p53 DNA damage response pathway.

Pharmacological Effects & Therapeutic Rationale

The primary pharmacological consequence of Wip1 inhibition by GSK2830371 is the sustained phosphorylation of its key substrates. This has been demonstrated consistently in cell-based assays.

-

Increased Substrate Phosphorylation : In cancer cell lines with amplified PPM1D and wild-type TP53 (e.g., MCF7 breast cancer), treatment with GSK2830371 leads to a dose-dependent increase in the phosphorylation of p53 (at Ser15), Chk2 (Thr68), ATM (Ser1981), and H2AX (Ser139).[4]

-

Selective Antiproliferative Activity : The compound shows selective growth inhibition in tumor cell lines that harbor wild-type TP53.[4] Cell lines with mutant TP53 are largely resistant, highlighting that the therapeutic effect is dependent on a functional p53 pathway.[1]

-

Synergy with MDM2 Inhibitors : A key therapeutic strategy involves combining GSK2830371 with MDM2 inhibitors (e.g., Nutlin-class drugs). MDM2 targets p53 for degradation. While MDM2 inhibitors stabilize p53, GSK2830371 ensures it remains in its active, phosphorylated state. This combination leads to a synergistic antiproliferative and pro-apoptotic effect.[7][8]

-

In Vivo Efficacy : In mouse xenograft models using human lymphoma cells (DOHH2), oral administration of GSK2830371 resulted in significant tumor growth inhibition, which correlated with increased phosphorylation of Chk2 and p53 within the tumor tissue.[2][4]

Key Experimental Protocols